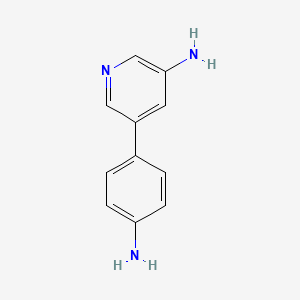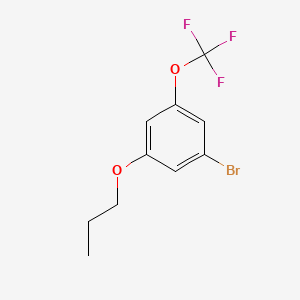
Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H21ClFNO3 . It is a derivative of piperidine, featuring a tert-butyl ester group and a chloro-fluoro benzoyl moiety. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate typically involves the following steps:
Piperidine Derivation: Piperidine is reacted with chloro-fluoro benzoyl chloride under controlled conditions to form the piperidine derivative.
Esterification: The resulting piperidine derivative is then treated with tert-butyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the tert-butyl ester.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The reaction mixture is continuously monitored, and the product is purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or piperidine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like hydroxylamine (NH2OH) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Piperidine derivatives and amine compounds.
Substitution Products: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry and Biology: Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for designing new compounds with potential biological activity.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for drugs targeting specific receptors or enzymes involved in disease processes.
Industry: The compound is also used in the development of advanced materials and polymers. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism by which tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate
Tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate
Tert-butyl 4-(3-chloro-2-fluorobenzoyl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can influence its reactivity and biological activity. This combination of substituents provides distinct chemical properties compared to similar compounds.
Propriétés
IUPAC Name |
tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClFNO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-10-12(18)4-5-14(13)19/h4-5,10-11H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVISJLRELDWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678320 | |
| Record name | tert-Butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228631-50-2 | |
| Record name | tert-Butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole](/img/structure/B572942.png)








![3-Cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B572958.png)

